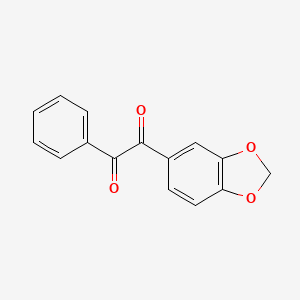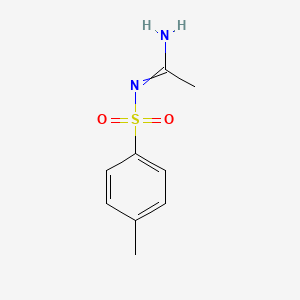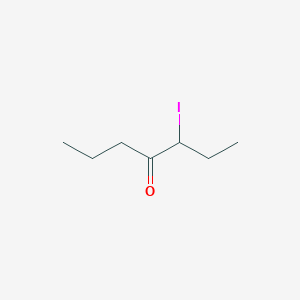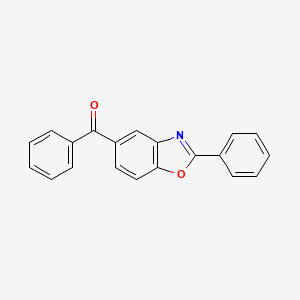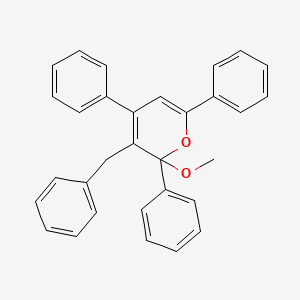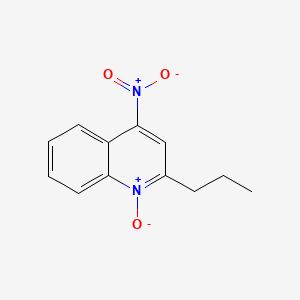
Quinoline, 4-nitro-2-propyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-nitro-2-propyl-, 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a fusion product of a benzene ring and a pyridine nucleus, known for its stability and aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-nitro-2-propyl-, 1-oxide, often involves multi-step reactions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce various substituents, including nitro and propyl groups.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale adaptations of laboratory methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-nitro-2-propyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Quinoline, 4-nitro-2-propyl-, 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 4-nitro-2-propyl-, 1-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA, affecting replication and transcription processes. The propyl group may influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs.
4-Nitroquinoline 1-oxide: A closely related compound with similar chemical properties.
Isoquinoline: Another heterocyclic aromatic compound with a different ring structure.
Uniqueness
Quinoline, 4-nitro-2-propyl-, 1-oxide is unique due to the combination of its substituents. The nitro and propyl groups, along with the 1-oxide form, confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
86475-96-9 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-nitro-1-oxido-2-propylquinolin-1-ium |
InChI |
InChI=1S/C12H12N2O3/c1-2-5-9-8-12(14(16)17)10-6-3-4-7-11(10)13(9)15/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
CXVORSVWCLMCBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


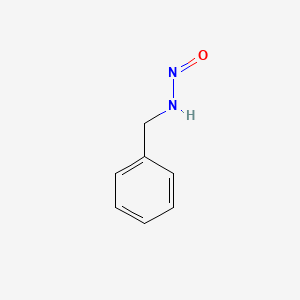
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
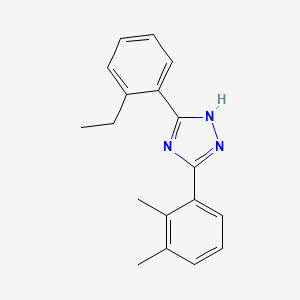
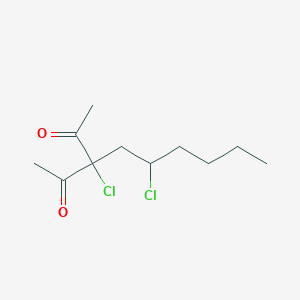
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
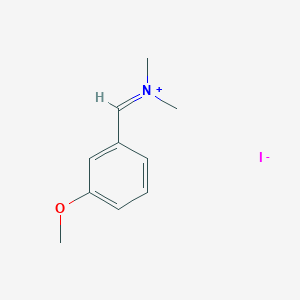
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
